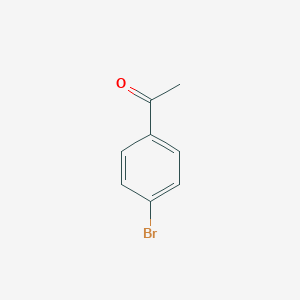

4'-Bromoacetophenone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYECURVXVYPVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059203 | |

| Record name | Ethanone, 1-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-90-1, 1219805-88-5 | |

| Record name | p-Bromoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Bromoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-bromophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-bromoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1219805-88-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BROMOACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NB3XRY0C6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Bromoacetophenone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromoacetophenone is a key aromatic ketone that serves as a vital intermediate in the synthesis of a wide array of organic compounds. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it functions as a foundational building block for more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structural details, and essential experimental protocols related to this compound, tailored for professionals in research and development.

Chemical Structure and Identification

This compound possesses a simple yet versatile structure, featuring a bromine atom at the para position of an acetophenone (B1666503) core. This substitution pattern significantly influences its reactivity and makes it a valuable precursor in various synthetic transformations.

| Identifier | Value |

| IUPAC Name | 1-(4-bromophenyl)ethanone |

| Synonyms | p-Bromoacetophenone, 1-Acetyl-4-bromobenzene |

| CAS Number | 99-90-1[1] |

| Molecular Formula | C₈H₇BrO[1][2] |

| SMILES | CC(=O)c1ccc(Br)cc1[3] |

| InChI | 1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3[3][4] |

| InChIKey | WYECURVXVYPVAT-UHFFFAOYSA-N[2][3][4] |

Physicochemical Properties

The physical and chemical properties of this compound are well-documented, providing essential data for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Weight | 199.04 g/mol [1] |

| Appearance | White to light yellow crystalline solid[5] |

| Melting Point | 49-51 °C (lit.)[3] |

| Boiling Point | 255 °C (lit.)[2][5] |

| Density | 1.64 g/cm³[2] |

| Solubility | Soluble in alcohol, ether, benzene, chloroform, and glacial acetic acid; insoluble in water.[2][5][6] |

| Flash Point | >100 °C (>212 °F)[1][7] |

| Stability | Stable under normal conditions.[7][8] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize key spectral information.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.60 | s | 3H | -CH₃ |

| 7.62 | d | 2H | Ar-H |

| 7.84 | d | 2H | Ar-H |

| Solvent: CDCl₃, Frequency: 500 MHz[5] |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 26.5 | -CH₃ |

| 128.4 | Ar-C |

| 129.8 | Ar-C |

| 131.9 | Ar-C |

| 135.8 | Ar-C |

| 197.1 | C=O |

| Solvent: CDCl₃, Frequency: 125 MHz[5] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~1680 | C=O stretching |

| ~1585 | C=C aromatic ring stretching |

| ~1260 | C-C(=O)-C stretching and bending |

| ~820 | C-H out-of-plane bending (para-substitution) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 198/200 | Molecular ion peak (M⁺, due to ⁷⁹Br and ⁸¹Br isotopes) |

| 183/185 | [M-CH₃]⁺ |

| 155/157 | [M-COCH₃]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The most common method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene (B47551).[9]

Materials:

-

Bromobenzene

-

Acetic anhydride (B1165640) or Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry carbon disulfide or dichloromethane (B109758) (solvent)

-

Hydrochloric acid (HCl)

-

Ice

-

Sodium hydroxide (B78521) (for neutralization)

-

Drying agent (e.g., anhydrous calcium chloride)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of bromobenzene in a dry solvent (e.g., carbon disulfide) is prepared.

-

Anhydrous aluminum chloride is added to the flask.

-

The mixture is heated to reflux.

-

Acetic anhydride or acetyl chloride is added dropwise from the dropping funnel.

-

After the addition is complete, the reaction mixture is refluxed for an additional hour.[5]

-

The solvent is removed by distillation.

-

The reaction mixture is then carefully poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]

-

The crude product precipitates and is collected by filtration.

Purification of this compound

Recrystallization:

-

The crude this compound is dissolved in a minimal amount of a suitable hot solvent, such as ethanol (B145695) or methanol.[5]

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Distillation:

-

For further purification, the product can be distilled under reduced pressure. The boiling point is approximately 117°C at 7 mmHg.

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Friedel-Crafts Acylation Mechanism

Caption: The mechanism of Friedel-Crafts acylation for the synthesis of this compound.

Conclusion

This compound is a commercially significant chemical intermediate with well-defined properties and established synthetic routes. Its versatile structure allows for its use in the synthesis of a multitude of more complex molecules, particularly in the pharmaceutical industry. The information provided in this guide serves as a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering a solid foundation for the safe and effective handling and application of this compound.

References

- 1. This compound(99-90-1) MS spectrum [chemicalbook.com]

- 2. maths.tcd.ie [maths.tcd.ie]

- 3. medchemexpress.com [medchemexpress.com]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 7. This compound(99-90-1) 13C NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. massbank.eu [massbank.eu]

Synthesis of 4'-Bromoacetophenone from Bromobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4'-bromoacetophenone from bromobenzene (B47551), a cornerstone reaction in organic synthesis and a critical step in the preparation of numerous pharmaceutical intermediates.[1][2] The primary method discussed is the Friedel-Crafts acylation, a robust and widely utilized electrophilic aromatic substitution reaction.[3][4][5]

Reaction Overview and Mechanism

The synthesis of this compound from bromobenzene is most commonly achieved through the Friedel-Crafts acylation.[2] This reaction involves the introduction of an acyl group onto the aromatic ring of bromobenzene. The reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), and a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[3][6]

The mechanism proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile.[3][5] The aromatic π-system of bromobenzene attacks the acylium ion, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the final ketone product.[7][8] Due to the directing effect of the bromine atom (an ortho-, para-director) and steric hindrance, the major product is the para-substituted isomer, this compound, with only small amounts of the ortho-isomer being formed.[4][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound from bromobenzene via Friedel-Crafts acylation, based on established literature protocols.

Table 1: Reagent Stoichiometry and Yields

| Reagent | Molecular Weight ( g/mol ) | Molar Ratio (relative to Bromobenzene) | Typical Yield (%) |

| Bromobenzene | 157.01 | 1.0 | 69-79[6] |

| Acetic Anhydride | 102.09 | 0.8 | 69-79[6] |

| Acetyl Chloride | 78.50 | 1.04 | ~70[10] |

| Aluminum Chloride | 133.34 | 2.24 | 69-79[6] |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| CAS Number | 99-90-1 |

| Molecular Formula | C₈H₇BrO |

| Molecular Weight | 199.04 g/mol [11] |

| Melting Point | 49-51 °C |

| Boiling Point | 255.5 °C at 736 mm[6] |

| Appearance | White to light yellow crystalline solid[1][2] |

Detailed Experimental Protocols

Two common procedures using either acetic anhydride or acetyl chloride as the acylating agent are detailed below.

Protocol Using Acetic Anhydride

This protocol is adapted from a well-established synthetic procedure.[6]

Materials:

-

Bromobenzene (2.5 moles, 392 g)

-

Anhydrous Aluminum Chloride (5.6 moles, 750 g)

-

Acetic Anhydride (2.0 moles, 204 g)

-

Carbon Disulfide (1 L, dry)

-

Ice

-

Concentrated Hydrochloric Acid

-

Benzene (B151609) or Ether (for extraction)

-

10% Sodium Hydroxide (B78521) Solution

-

Anhydrous Calcium Chloride

Procedure:

-

In a 5-L three-necked round-bottom flask equipped with a mechanical stirrer, a separatory funnel, and a reflux condenser connected to a gas absorption trap, place bromobenzene in dry carbon disulfide.

-

Add anhydrous aluminum chloride to the flask.

-

Heat the mixture on a steam bath to initiate gentle refluxing.

-

Slowly add acetic anhydride through the dropping funnel.

-

After the addition is complete, continue refluxing on the steam bath for one hour.

-

Distill off the carbon disulfide.

-

While still hot, pour the reaction mixture into a large beaker containing a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with benzene or ether.

-

Wash the combined organic extracts successively with water, 10% sodium hydroxide solution, and again with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter the solution and remove the solvent by distillation.

-

Distill the residue under reduced pressure to obtain this compound. The product should crystallize upon cooling.

Protocol Using Acetyl Chloride

This protocol is a common alternative for the acylation of bromobenzene.[10]

Materials:

-

Bromobenzene (125 mmol, 19.6 g)

-

Anhydrous Aluminum Chloride (150 mmol, 20.0 g)

-

Acetyl Chloride (130 mmol, 8.3 g)

-

Ice (100 g)

-

Methyl tert-butyl ether (MTBE)

-

Concentrated Hydrochloric Acid

-

2% Sodium Hydroxide Solution

-

Anhydrous Potassium Carbonate

Procedure:

-

In a 250 mL round-bottom flask fitted with a stirrer, addition funnel, and a reflux condenser connected to a gas absorption trap, add anhydrous aluminum chloride.

-

Cautiously add bromobenzene with stirring.

-

Warm the mixture to 50 °C and add acetyl chloride dropwise at this temperature.

-

After the addition is complete, continue stirring at 50 °C for 5 hours.

-

Cool the reaction mixture and cautiously pour it onto 100 g of ice.

-

Rinse the flask with MTBE and add it to the ice mixture. If aluminum hydroxide precipitates, add concentrated hydrochloric acid until it dissolves.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with MTBE.

-

Combine the organic extracts and wash with water, then with 2% sodium hydroxide solution, and again with water.

-

Dry the organic layer over anhydrous potassium carbonate.

-

Remove the solvent using a rotary evaporator.

-

Distill the product under reduced pressure (15-20 mbar).

Purification

The crude this compound can be purified by either recrystallization or vacuum distillation.

-

Recrystallization: Suitable solvents for recrystallization include ethanol, methanol, or petroleum ether.[1]

-

Vacuum Distillation: The product can be distilled at a reduced pressure.[6][10] If the product solidifies in the condenser, gentle warming with a heat gun may be necessary.[10]

Visualizations

Reaction Mechanism

The following diagram illustrates the mechanism of the Friedel-Crafts acylation of bromobenzene.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Workflow

The generalized workflow for the synthesis of this compound is depicted below.

Caption: Synthesis Workflow for this compound.

References

- 1. This compound | 99-90-1 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. maths.tcd.ie [maths.tcd.ie]

- 4. maths.tcd.ie [maths.tcd.ie]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. brainly.in [brainly.in]

- 10. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 11. p-Bromoacetophenone | C8H7BrO | CID 7466 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Spectral Properties of 4'-Bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral data for 4'-Bromoacetophenone (CAS No. 99-90-1), a key intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries. This document is intended to be a core resource for researchers and professionals, offering clearly presented data and detailed experimental protocols.

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid.[1] It is an important building block in the synthesis of various organic molecules.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₇BrO | [3] |

| Molecular Weight | 199.04 g/mol | [3] |

| Melting Point | 48-54 °C | [4] |

| Boiling Point | 255-256 °C | [4] |

| Density | 1.64 g/cm³ | [3] |

| Solubility | Insoluble in water; Soluble in chloroform (B151607), ether, alcohols, benzene (B151609), and glacial acetic acid. | [3][4] |

| Appearance | White to light yellow crystalline solid | [1] |

Spectral Data

The following sections provide key spectral data for this compound, crucial for its identification and characterization.

Table 2: ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | References |

| 2.60 | Singlet | 3H | -CH₃ | [5] |

| 7.61-7.63 | Doublet | 2H | Aromatic CH | [5] |

| 7.83-7.84 | Doublet | 2H | Aromatic CH | [5] |

Table 3: ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment | References |

| 26.5 | -CH₃ | [5] |

| 128.4 | Aromatic CH | [5] |

| 129.8 | Aromatic C (ipso-Br) | [5] |

| 131.9 | Aromatic CH | [5] |

| 135.8 | Aromatic C (ipso-C=O) | [5] |

| 197.1 | C=O | [5] |

Table 4: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1685 | Strong | C=O (carbonyl) stretching |

| ~1585 | Strong | Aromatic C=C stretching |

| ~825 | Strong | p-disubstituted benzene C-H out-of-plane bending |

| ~550 | Strong | C-Br stretching |

Table 5: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 198/200 | ~25 | [M]⁺ (Molecular ion peak, showing bromine isotope pattern) |

| 183/185 | ~100 | [M-CH₃]⁺ (Base peak, showing bromine isotope pattern) |

| 155/157 | ~30 | [M-COCH₃]⁺ or [C₆H₄Br]⁺ |

| 76 | ~80 | [C₆H₄]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Objective: To identify the functional groups present in this compound.

Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the functional groups.

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Protocol:

-

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet for volatile samples.

-

-

Ionization:

-

Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.

-

-

Mass Analysis:

-

Accelerate the resulting positive ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The ions are separated based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

The detector records the abundance of each ion at a specific m/z value.

-

A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the compound.

-

Data Relationship Diagram

The following diagram illustrates the types of data presented in this guide and their relationship to the central compound, this compound.

Caption: Data types for this compound characterization.

References

The Carbonyl Group in 4'-Bromoacetophenone: An In-Depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromoacetophenone is a pivotal building block in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries.[1][2] Its synthetic utility is largely dictated by the reactivity of its carbonyl group. This technical guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of the carbonyl moiety in this compound. We will delve into its electrophilic nature, susceptibility to nucleophilic attack, and the modulating influence of the para-bromo substituent. This guide will further present key spectroscopic data, quantitative reactivity metrics, and detailed experimental protocols for its principal reactions, offering a valuable resource for chemists engaged in synthetic route design and optimization.

Introduction: The Electronic Landscape of this compound

The carbonyl group, a carbon-oxygen double bond, is inherently polarized due to the higher electronegativity of oxygen. This polarization renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.[3] In this compound, this intrinsic reactivity is further influenced by the electronic effects of the para-substituted bromophenyl ring.

The bromine atom exerts a dual electronic influence:

-

Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the aromatic ring through the sigma bond network. This electron-withdrawing inductive effect is transmitted to the carbonyl group, enhancing the partial positive charge on the carbonyl carbon and thereby increasing its electrophilicity.[4]

-

Mesomeric Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the aromatic pi-system. This electron-donating resonance effect partially counteracts the inductive effect.

However, for halogens, the inductive effect generally outweighs the mesomeric effect. Consequently, the net electronic effect of the bromine atom in this compound is electron-withdrawing, leading to an activation of the carbonyl group towards nucleophilic attack compared to unsubstituted acetophenone.

Quantitative Reactivity and Spectroscopic Data

The enhanced electrophilicity of the carbonyl group in this compound can be quantified and observed through various analytical techniques.

Hammett Substituent Constants

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a reaction center. The positive Hammett sigma (σ) value for a para-bromo substituent indicates its electron-withdrawing nature, which correlates with an increased rate of reaction for nucleophilic additions to the carbonyl group.[5][6] Studies on the acid-catalyzed bromination of substituted acetophenones have shown a positive reaction constant (ρ), signifying that electron-withdrawing groups, such as bromine, accelerate the reaction.[7]

Spectroscopic Evidence

Spectroscopic data provides direct insight into the electronic environment of the carbonyl group.

| Spectroscopic Data | This compound | Reference |

| IR Spectroscopy (C=O stretch, cm⁻¹) | ~1676 | [8] |

| ¹³C NMR (C=O chemical shift, ppm) | ~197.1 | [9] |

The carbonyl stretching frequency in the infrared (IR) spectrum and the chemical shift of the carbonyl carbon in the ¹³C NMR spectrum are sensitive to the electronic environment. The electron-withdrawing nature of the bromine atom in this compound leads to a slight increase in the C=O bond order and a deshielding of the carbonyl carbon, resulting in a characteristic absorption frequency and chemical shift.[9][10]

Key Reactions of the Carbonyl Group

The enhanced electrophilicity of the carbonyl carbon in this compound makes it a versatile substrate for a variety of nucleophilic addition reactions.

Reduction to 1-(4-Bromophenyl)ethanol (B1212655)

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(4-bromophenyl)ethanol, using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄).[8] This transformation is fundamental in the synthesis of many pharmaceutical intermediates.[11]

Grignard Reaction

The addition of Grignard reagents to the carbonyl group of this compound provides a powerful method for the formation of carbon-carbon bonds, leading to tertiary alcohols. The reaction proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon.[12][13]

Aldol (B89426) Condensation

This compound can serve as the ketone component in aldol condensation reactions. In the presence of a base, it forms an enolate which can then attack the carbonyl group of an aldehyde (e.g., benzaldehyde) that lacks α-hydrogens, leading to the formation of an α,β-unsaturated ketone, commonly known as a chalcone (B49325).

Experimental Protocols

Reduction of this compound with Sodium Borohydride

Objective: To synthesize 1-(4-bromophenyl)ethanol via the reduction of this compound.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

3M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

-

Cool the solution in an ice bath with stirring.

-

Slowly add sodium borohydride (1.1 eq) in small portions to the cooled solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

-

Carefully add 3M HCl dropwise to quench the excess NaBH₄ and neutralize the reaction mixture.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent using a rotary evaporator to obtain the crude 1-(4-bromophenyl)ethanol.

-

The product can be further purified by column chromatography or recrystallization.[2][8]

Grignard Reaction of this compound with Phenylmagnesium Bromide

Objective: To synthesize 1-(4-bromophenyl)-1-phenylethanol (B107916) via the Grignard reaction.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

This compound

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to room temperature.

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent with stirring.

-

After the addition, stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the crude tertiary alcohol, which can be purified by recrystallization.[9]

Aldol Condensation of this compound with Benzaldehyde (B42025)

Objective: To synthesize (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (a chalcone).

Materials:

-

This compound

-

Benzaldehyde

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

Procedure:

-

In an Erlenmeyer flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

-

With vigorous stirring, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise.

-

A precipitate should form upon addition of the base.

-

Continue stirring the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture in an ice bath to complete the precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the purified chalcone.

Visualizing Reactivity and Workflows

Mechanism of Nucleophilic Addition

Caption: General mechanism of nucleophilic addition to the carbonyl group.

Influence of Substituents on Carbonyl Reactivity

Caption: Effect of substituents on carbonyl reactivity.

Experimental Workflow for Aldol Condensation

Caption: Workflow for the synthesis of a chalcone.

Conclusion

The carbonyl group in this compound exhibits enhanced electrophilicity due to the net electron-withdrawing effect of the para-bromo substituent. This heightened reactivity makes it a valuable and versatile substrate for a range of important organic transformations, including reductions, Grignard reactions, and aldol condensations. Understanding the electronic factors that govern its reactivity, supported by spectroscopic and quantitative data, is crucial for the rational design of synthetic routes in medicinal and materials chemistry. The detailed experimental protocols provided herein serve as a practical guide for researchers utilizing this key synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. A new chalcone structure of (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one: Synthesis, structural characterizations, quantum chemical investigations and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cas 5391-88-8,1-(4-Bromophenyl)ethanol | lookchem [lookchem.com]

- 6. Page loading... [guidechem.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. benchchem.com [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. (2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one synthesis - chemicalbook [chemicalbook.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chegg.com [chegg.com]

A Comprehensive Technical Guide to the Solubility of 4'-Bromoacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4'-Bromoacetophenone in various organic solvents. Understanding the solubility of this compound is critical for a wide range of applications, including reaction optimization, purification, formulation development, and analytical method development. This document consolidates available solubility data, presents detailed experimental protocols for solubility determination, and offers insights into the physicochemical properties of this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C₈H₇BrO |

| Molecular Weight | 199.04 g/mol |

| Melting Point | 49-51 °C (lit.)[1] |

| Boiling Point | 255 °C (lit.)[2] |

| Appearance | White to light yellow crystalline solid[2][3] |

| CAS Number | 99-90-1 |

Solubility of this compound in Organic Solvents

This compound is a polar molecule due to the presence of the carbonyl group, while the bromophenyl group contributes to its nonpolar character. This dual nature influences its solubility in different organic solvents. Generally, it exhibits good solubility in many common organic solvents and is insoluble in water.[2][3][4][5][6]

Quantitative Solubility Data

Precise, temperature-dependent quantitative solubility data for this compound is limited in publicly available literature. The following table summarizes the available quantitative and qualitative solubility information. Researchers are encouraged to determine solubility experimentally for their specific applications.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility |

| Methanol | Alcohol | 0.1 g/mL (temperature not specified)[4][7] | Soluble |

| Ethanol | Alcohol | Data not available | Soluble[2][3][5] |

| Chloroform | Halogenated | Data not available | Soluble[2][3][5] |

| Dichloromethane | Halogenated | Data not available | Readily Soluble[4] |

| Acetone | Ketone | Data not available | Readily Soluble[4] |

| Ethyl Acetate | Ester | Data not available | Data not available |

| Toluene | Aromatic | Data not available | Data not available |

| Benzene | Aromatic | Data not available | Soluble[2][3][5] |

| Diethyl Ether | Ether | Data not available | Soluble[2][3][5] |

| Petroleum Ether | Hydrocarbon | Data not available | Soluble[2][3] |

| Glacial Acetic Acid | Carboxylic Acid | Data not available | Soluble[2][3][6] |

| Carbon Disulfide | Inorganic | Data not available | Soluble[2][3] |

| Water | Inorganic | Data not available | Insoluble[2][3][4][5][6] |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility data, the following isothermal equilibrium method is a reliable experimental protocol.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation like UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated HPLC or another suitable analytical method to determine the concentration of this compound.

-

Construct a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in g/mL or mol/L using the following formula:

S = (C × V_dilution × DF) / V_sample

Where:

-

C = Concentration of the diluted sample from the calibration curve

-

V_dilution = Final volume of the diluted solution

-

DF = Dilution factor

-

V_sample = Volume of the initial supernatant sample

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: A flowchart of the gravimetric method for solubility determination.

References

A Technical Guide to the Physicochemical Properties of 4'-Bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the melting and boiling points of 4'-Bromoacetophenone (CAS No. 99-90-1), a key intermediate in organic synthesis.[1][2][3] The document outlines its core physicochemical data, details the experimental protocols for determining these properties, and presents a logical workflow for these measurements.

Core Physicochemical Data

This compound, also known as 1-(4-bromophenyl)ethanone, is a white to off-white crystalline solid at room temperature.[3][4] Its physical properties, particularly its melting and boiling points, are critical benchmarks for purity assessment and reaction condition planning. The data compiled from various sources are summarized below.

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Notes |

| Melting Point | 48°C - 54°C | A pure, crystalline compound typically has a sharp melting range of 0.5-1.0°C. A broader range can indicate the presence of impurities. |

| Boiling Point | 255°C - 256°C | Measured at standard atmospheric pressure (760 mmHg/1013 hPa).[5][6] |

| Molecular Formula | C₈H₇BrO | |

| Molecular Weight | 199.04 g/mol | [5][6][7] |

| Appearance | White to light yellow crystalline solid | [2][4] |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform, ether, and alcohols.[1][2][4][5] |

Note: Some sources report a melting point of 108-110°C, which may refer to a different polymorph or an error in the literature.[1][2] The most commonly cited and verified range is 48-54°C.[5][8]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound identification and purity verification. The standard laboratory procedures are detailed below.

Melting Point Determination (Capillary Method)

This method relies on heating a small sample in a capillary tube within a calibrated apparatus and observing the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Calibrated thermometer

-

Glass capillary tubes (sealed at one end)

-

Heating medium (e.g., mineral oil, silicone oil)

-

Mortar and pestle or spatula

Procedure:

-

Sample Preparation: A small quantity of this compound is finely powdered on a clean, dry surface to ensure uniform packing and heat transfer.[9]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end. This process is repeated until a column of 1-2 mm of tightly packed sample is achieved.[9][10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then immersed in the heating bath of the melting point apparatus.[9][10]

-

Heating and Observation: The bath is heated slowly and steadily, with constant stirring to ensure a uniform temperature distribution.[10] The heating rate should be reduced to approximately 1-2°C per minute as the temperature approaches the expected melting point.

-

Data Recording: Two temperatures are recorded to define the melting range:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid. The recorded melting point is the range from T₁ to T₂. For a pure substance, this range is typically narrow.

-

Boiling Point Determination (Thiele Tube Method)

This micro-method determines the boiling point by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

Small test tube (e.g., ignition tube)

-

Calibrated thermometer

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner)

-

Liquid paraffin (B1166041) or other suitable heating fluid

Procedure:

-

Sample Preparation: Approximately 0.5 mL of this compound (in its liquid state, heated above its melting point) is placed into the small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[11]

-

Apparatus Assembly: The test tube is attached to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing liquid paraffin.[11]

-

Heating: The side arm of the Thiele tube is heated gently. Convection currents will naturally circulate the heating fluid, ensuring a uniform temperature.[11]

-

Observation and Measurement: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary's open end. At this point, the heating is stopped.

-

Data Recording: The liquid in the Thiele tube is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[11] This indicates that the external pressure has just overcome the vapor pressure of the substance.

Visualized Experimental Workflow

The following diagram illustrates the logical steps involved in the standard laboratory protocol for determining the melting point of a solid compound like this compound.

Caption: Workflow for Melting Point Determination.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 99-90-1 [chemicalbook.com]

- 3. This compound CAS#: 99-90-1 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 99-90-1 this compound AKSci J90253 [aksci.com]

- 6. 4 -Bromoacetophenone for synthesis 99-90-1 [sigmaaldrich.com]

- 7. p-Bromoacetophenone | C8H7BrO | CID 7466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. davjalandhar.com [davjalandhar.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4'-Bromoacetophenone

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4'-Bromoacetophenone. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the spectral data, provides experimental protocols, and visualizes the molecular structure and spectral relationships.

Introduction to this compound and NMR Spectroscopy

This compound (C₈H₇BrO) is a halogenated aromatic ketone. Its structure consists of an acetophenone (B1666503) core substituted with a bromine atom at the para-position of the phenyl ring. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, one can deduce the connectivity of atoms and the electronic environment of the nuclei within a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals. The aromatic region displays a typical AA'BB' system for a 1,4-disubstituted benzene (B151609) ring, which often appears as two apparent doublets. The aliphatic region shows a singlet corresponding to the methyl protons. The data presented was acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.82 | Doublet (d) | 2H | 8.0 | Aromatic (H-2, H-6) |

| 7.61 | Doublet (d) | 2H | 8.0 | Aromatic (H-3, H-5) |

| 2.57 | Singlet (s) | 3H | N/A | Methyl (-CH₃) |

| Data sourced from a 400 MHz spectrometer in CDCl₃.[1] |

The two protons (H-2, H-6) ortho to the electron-withdrawing carbonyl group are deshielded and appear at a lower field (7.82 ppm) compared to the two protons (H-3, H-5) ortho to the bromine atom (7.61 ppm).[1] The methyl protons of the acetyl group appear as a sharp singlet at 2.57 ppm, as they have no adjacent protons to couple with.[1]

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound shows six distinct signals, corresponding to the six unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 197.0 | Carbonyl (C=O) |

| 135.8 | Quaternary Aromatic (C-1) |

| 131.9 | Aromatic CH (C-3, C-5) |

| 129.8 | Aromatic CH (C-2, C-6) |

| 128.3 | Quaternary Aromatic (C-4) |

| 26.5 | Methyl (-CH₃) |

| Data sourced from a 100 MHz spectrometer in CDCl₃.[1] |

The carbonyl carbon is significantly deshielded and appears furthest downfield at 197.0 ppm.[1] The methyl carbon appears at the highest field, 26.5 ppm.[1] The four aromatic carbons have distinct chemical shifts: the two quaternary carbons (C-1 and C-4, attached to the acetyl and bromo groups, respectively) and the two pairs of protonated carbons (C-2/C-6 and C-3/C-5).[1][2]

Structural and Spectral Visualizations

The following diagrams illustrate the molecular structure and the logical relationships of the NMR signals.

Caption: Molecular structure of this compound with IUPAC numbering.

Caption: Logical workflow of proton environments and their resulting ¹H NMR signals.

Experimental Protocols

The following is a generalized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

5.1. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound solid.

-

Dissolution: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

-

Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm) which serves as an internal standard for calibrating the chemical shift axis. If not present, a small drop can be added.

-

Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved, ensuring a homogenous solution.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a new NMR tube.

5.2. NMR Data Acquisition

-

Instrumentation: Data is typically acquired on a high-field NMR spectrometer, such as a Bruker AVANCE 400 MHz or 500 MHz instrument.[1][2]

-

Tuning and Shimming: Insert the sample into the spectrometer probe. The instrument is then tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity is optimized through a process called shimming to achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Acquisition Parameters: Typical parameters include a 30-45 degree pulse angle, a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) is used to provide a spectrum with singlets for all carbon signals.

-

Acquisition Parameters: A wider spectral width (e.g., 220-240 ppm) is required. The acquisition time is typically 1-2 seconds with a relaxation delay of 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 512 to 2048 or more) is necessary to obtain a spectrum with adequate signal-to-noise.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform, followed by phase correction and baseline correction to yield the final frequency-domain NMR spectrum. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4'-Bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 4'-Bromoacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis process.

Introduction to FT-IR Analysis of this compound

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. For this compound (C₈H₇BrO), FT-IR analysis reveals characteristic absorption bands corresponding to its carbonyl group, aromatic ring, and carbon-bromine bond. Understanding these spectral features is crucial for confirming the identity and purity of the compound in research and drug development settings.

FT-IR Spectral Data of this compound

The FT-IR spectrum of this compound is characterized by several key absorption peaks. The table below summarizes the expected vibrational modes and their corresponding frequency ranges.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretching |

| ~2950 - 2850 | Medium to Weak | Methyl C-H Stretching (asymmetric and symmetric) |

| ~1685 | Strong | C=O Stretching (Aryl Ketone)[1][2][3][4][5] |

| ~1600 - 1585 | Medium to Strong | Aromatic C=C Ring Stretching[6][7] |

| ~1500 - 1400 | Medium | Aromatic C=C Ring Stretching[6][7] |

| ~1450 | Medium | Methyl C-H Asymmetric Bending |

| ~1360 | Medium | Methyl C-H Symmetric Bending (Umbrella Mode) |

| ~1270 | Strong | Aryl-C(=O) Stretching |

| ~1070 | Medium | In-plane C-H Bending of the Aromatic Ring |

| ~1010 | Medium | In-plane C-H Bending of the Aromatic Ring |

| ~830 | Strong | Out-of-plane C-H Bending (para-disubstituted ring)[8][9][10] |

| ~750 | Medium | Ring Bending/Deformation |

| ~690 - 515 | Medium to Weak | C-Br Stretching[11] |

Experimental Protocol for FT-IR Analysis

This section details the methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the Potassium Bromide (KBr) pellet method.

3.1. Materials and Equipment

-

This compound sample

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die set

-

FT-IR spectrometer

-

Spatula

-

Infrared lamp (optional, for drying)

3.2. Sample Preparation (KBr Pellet Method)

-

Drying: Gently grind approximately 100-200 mg of KBr in an agate mortar to a fine powder. If necessary, dry the KBr under an infrared lamp or in an oven to remove any absorbed moisture, which can interfere with the spectrum.

-

Mixing: Add 1-2 mg of the this compound sample to the ground KBr in the mortar.

-

Grinding: Thoroughly grind the mixture for several minutes until a fine, homogeneous powder is obtained. The sample should be evenly dispersed within the KBr matrix.

-

Pellet Formation: Transfer a small amount of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering of the infrared beam.

-

Pellet Removal: Carefully release the pressure and disassemble the die to retrieve the KBr pellet.

3.3. Spectral Acquisition

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum: Mount the KBr pellet containing the this compound sample in the sample holder and place it in the spectrometer.

-

Data Collection: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

Caption: Logical workflow for FT-IR analysis of this compound.

Interpretation of the FT-IR Spectrum

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): The presence of peaks in this region confirms the aromatic nature of the compound.

-

Carbonyl (C=O) Stretch (~1685 cm⁻¹): A strong absorption band around 1685 cm⁻¹ is a key indicator of the ketone functional group. The position is lower than that of a simple aliphatic ketone due to the conjugation with the aromatic ring, which weakens the C=O bond.[1][2][3][4][5]

-

Aromatic C=C Ring Stretching (~1600-1400 cm⁻¹): One or more bands in this region are characteristic of the benzene (B151609) ring.

-

Out-of-plane C-H Bending (~830 cm⁻¹): A strong band in this region is highly indicative of a para-disubstituted benzene ring, a key structural feature of this compound.[8][9][10]

-

C-Br Stretch (below 700 cm⁻¹): The absorption due to the carbon-bromine bond is expected in the lower frequency "fingerprint" region of the spectrum.[11]

By carefully analyzing the positions and intensities of these characteristic peaks, researchers can confidently identify this compound and assess its purity.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

UV-Vis Spectroscopic Properties of 4'-Bromoacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Ultraviolet-Visible (UV-Vis) spectroscopic properties of 4'-Bromoacetophenone (CAS No. 99-90-1), a key intermediate in organic synthesis. The document details the compound's electronic transitions, the influence of solvent polarity on its absorption spectrum, and a generalized experimental protocol for its analysis.

Introduction to UV-Vis Spectroscopy and this compound

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For organic molecules like this compound, the primary electronic transitions observed are π→π* and n→π*.

This compound (C₈H₇BrO) is a substituted aromatic ketone. Its structure, featuring a benzene (B151609) ring conjugated with a carbonyl group, gives rise to a characteristic UV-Vis spectrum. The presence of the bromine atom, an auxochrome, and the carbonyl group, a chromophore, influences the position and intensity of the absorption bands compared to unsubstituted acetophenone (B1666503). Understanding these spectroscopic properties is crucial for reaction monitoring, purity assessment, and quantitative analysis in various scientific and industrial applications, including drug development.

Spectroscopic Data

| Solvent | Transition Type | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Notes |

| Methanol (B129727) | π→π | ~255 | Not Reported | Spectrum for this compound available in SpectraBase[1]. The λmax is estimated based on the expected bathochromic shift from acetophenone due to the bromine substituent. |

| Methanol | n→π | ~300-320 | Not Reported | This transition is often weak and may appear as a shoulder. |

| Ethanol / Polar Solvents | π→π | ~245-255 | ~10,000 | Expected to be similar to acetophenone, with a slight red shift. Polar solvents can stabilize the excited state, leading to a minor bathochromic shift[2]. |

| Ethanol / Polar Solvents | n→π | ~280-310 | ~100-300 | Expected to undergo a hypsochromic (blue) shift in polar solvents due to stabilization of the ground state's non-bonding electrons[2]. |

| Hexane / Non-polar Solvents | π→π | ~240-250 | ~10,000 | Based on acetophenone data[2]. |

| Hexane / Non-polar Solvents | n→π | ~280-320 | ~100-300 | Represents the inherent transition with minimal solvent interaction[2]. |

Note: Values for acetophenone are used as a reference to predict the behavior of this compound. Actual values may vary.

Electronic Transitions and Solvent Effects

The electronic spectrum of this compound is dominated by two main types of transitions:

-

π→π Transition: This is a high-intensity absorption band resulting from the promotion of an electron from a π bonding orbital to a π antibonding orbital within the conjugated system (the benzene ring and carbonyl group). For acetophenone, this band appears around 245-250 nm with a high molar absorptivity (ε ≈ 10,000)[2]. The bromine substituent on the para position of the benzene ring is expected to cause a slight bathochromic (red) shift in this band due to its electron-donating resonance effect. In moving from a non-polar to a polar solvent, this band may exhibit a slight red shift as the more polar excited state is stabilized by the solvent[2].

-

n→π Transition: This is a low-intensity absorption band caused by the promotion of a non-bonding (n) electron from the oxygen atom of the carbonyl group to a π antibonding orbital. This transition is typically weaker (ε ≈ 100-300 for acetophenone) and occurs at a longer wavelength, often appearing as a shoulder around 280-320 nm[2]. The position of this band is highly sensitive to solvent polarity. In polar, protic solvents like methanol or ethanol, hydrogen bonding stabilizes the non-bonding electrons on the oxygen atom in the ground state. This increases the energy gap for the n→π* transition, resulting in a hypsochromic (blue) shift to a shorter wavelength[2].

Experimental Protocol for UV-Vis Analysis

This section outlines a standard procedure for obtaining the UV-Vis absorption spectrum of this compound.

4.1. Materials and Equipment

-

This compound (solid, ≥98% purity)

-

Spectroscopic grade solvent (e.g., methanol, ethanol, or cyclohexane)

-

Calibrated dual-beam UV-Vis spectrophotometer

-

A matched pair of 1 cm path length quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

4.2. Procedure

-

Solvent Selection : Choose a solvent that is transparent in the desired wavelength range (typically >220 nm) and in which the analyte is soluble. Methanol, ethanol, and cyclohexane (B81311) are common choices[3][4].

-

Stock Solution Preparation :

-

Accurately weigh a precise amount (e.g., 10 mg) of this compound.

-

Quantitatively transfer the solid to a 100 mL volumetric flask.

-

Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark to create a stock solution of known concentration (e.g., 0.1 mg/mL).

-

-

Working Solution Preparation :

-

Pipette an appropriate volume of the stock solution into another volumetric flask.

-

Dilute with the solvent to obtain a final concentration that will yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 to 1.0 AU). A concentration of around 10⁻⁵ M is often suitable for strong π→π* transitions[2].

-

-

Spectrophotometer Setup :

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

-

Set the desired wavelength scan range (e.g., 200 nm to 400 nm).

-

-

Baseline Correction (Blanking) :

-

Fill both quartz cuvettes with the pure solvent.

-

Place the cuvettes in the reference and sample holders.

-

Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvettes.

-

-

Sample Measurement :

-

Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

-

Place the sample cuvette back into the sample holder.

-

Initiate the scan to record the absorption spectrum of the this compound solution.

-

-

Data Analysis :

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl), where A is absorbance, c is molar concentration, and l is the path length in cm.

-

Workflow and Data Relationships

The following diagram illustrates the standard workflow for obtaining and analyzing the UV-Vis spectrum of a chemical compound like this compound.

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Conclusion

The UV-Vis spectroscopic profile of this compound is defined by a strong π→π* absorption band in the mid-UV range and a weaker, solvent-dependent n→π* transition at longer wavelengths. This guide provides the foundational knowledge for researchers and scientists to effectively utilize UV-Vis spectroscopy for the qualitative and quantitative analysis of this compound. Proper solvent selection and adherence to a standardized experimental protocol are critical for obtaining accurate and reproducible results.

References

An In-depth Technical Guide to 4'-Bromoacetophenone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Bromoacetophenone, a pivotal intermediate in organic synthesis. Delving into its historical discovery and the evolution of its synthesis, this document details the traditional Friedel-Crafts acylation and explores the progression towards more sustainable and efficient methodologies. Key physical, chemical, and spectral properties are systematically tabulated for easy reference. Detailed experimental protocols for its synthesis and subsequent derivatization are provided. Furthermore, this guide highlights the critical role of this compound as a versatile building block in the pharmaceutical industry, illustrated through its application in significant coupling reactions and the synthesis of active pharmaceutical ingredients (APIs).

Introduction

This compound, with the chemical formula C₈H₇BrO, is an aromatic ketone that has established itself as an indispensable precursor in a myriad of synthetic applications.[1] Its structure, featuring a brominated phenyl ring attached to an acetyl group, offers two reactive sites that are instrumental in the construction of more complex molecular architectures. This versatility has rendered it a compound of significant interest, particularly in the fields of medicinal chemistry and materials science. This guide aims to be a thorough resource, consolidating information on its discovery, synthesis, properties, and applications to support ongoing research and development endeavors.

Discovery and History

The first synthesis of acetophenone (B1666503), the parent compound of this compound, was achieved by the French chemist Charles Friedel in 1857. The industrial synthesis of acetophenone via the Friedel-Crafts reaction of benzene (B151609) and acetic anhydride (B1165640) was realized in 1925.

While a definitive singular "discovery" of this compound is not clearly documented in a landmark publication, early reports of its synthesis and properties can be traced back to the late 19th and early 20th centuries. Key publications that laid the groundwork for its preparation include the work of Schweitzer in 1891, published in Berichte der deutschen chemischen Gesellschaft, and a later study by Hale and Thorp in 1913 in the Journal of the American Chemical Society. These early investigations established the foundation for the synthesis of various substituted acetophenones, with the Friedel-Crafts acylation being a prominent method.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is essential for its application in synthesis and analysis. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 99-90-1 | [1][2] |

| Molecular Formula | C₈H₇BrO | [1][2] |

| Molecular Weight | 199.04 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 49-52 °C | [2] |

| Boiling Point | 255 °C at 1013 hPa | [2] |

| Solubility | Soluble in chloroform, ethanol (B145695), ether, benzene; Insoluble in water. | [1] |

| Flash Point | >100 °C | [2] |

Table 2: Spectral Data of this compound

| Spectral Data | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ (ppm): 7.85 (d, 2H), 7.63 (d, 2H), 2.60 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 197.0, 135.9, 131.9, 129.8, 128.4, 26.5 |

| IR (KBr) | ν (cm⁻¹): 1680 (C=O), 1585, 1400, 1260, 1070, 1010, 820 |

| Mass Spectrum (EI) | m/z: 198/200 (M⁺), 183/185, 155/157, 76 |

Synthesis of this compound

The most prevalent and historically significant method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene (B47551).

The Classic Approach: Friedel-Crafts Acylation

The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, is a cornerstone of aromatic chemistry.[3] In the context of this compound synthesis, this reaction involves the electrophilic substitution of a hydrogen atom on the bromobenzene ring with an acetyl group. The reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).